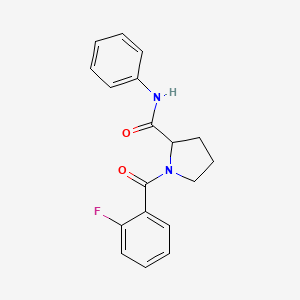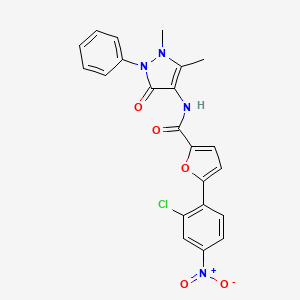
1-(2-fluorobenzoyl)-N-phenylprolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzoyl)-N-phenylprolinamide, also known as FPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FPPP belongs to the class of prolinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 1-(2-fluorobenzoyl)-N-phenylprolinamide involves the selective inhibition of proline-containing enzymes. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in more detail below.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of proline-containing enzymes. This has been shown to have a range of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis.
实验室实验的优点和局限性
1-(2-fluorobenzoyl)-N-phenylprolinamide has several advantages for use in lab experiments. It is a highly selective inhibitor of proline-containing enzymes, which makes it a valuable tool for studying the role of these enzymes in biological systems. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for research labs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, this compound may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research involving 1-(2-fluorobenzoyl)-N-phenylprolinamide. One promising area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in cancer. This compound has been shown to inhibit the activity of these enzymes, which are often overexpressed in cancer cells. Additionally, this compound may have potential applications in the development of new cancer therapies.
Another area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in neurological disorders. This compound has been shown to have neuroprotective effects, which could make it a valuable tool for studying the mechanisms underlying these disorders.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in a range of scientific research areas. Its ability to selectively inhibit the activity of proline-containing enzymes makes it a valuable tool for studying the role of these enzymes in biological systems. While there are limitations to its use in lab experiments, there are also many future directions for research involving this compound, including its potential applications in cancer and neurological disorders.
合成方法
1-(2-fluorobenzoyl)-N-phenylprolinamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-(2-fluorobenzoyl)-N-phenylprolinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of proline-containing proteins in biological systems. This compound has been shown to selectively inhibit the activity of proline-containing enzymes, which play important roles in a variety of cellular processes.
属性
IUPAC Name |
1-(2-fluorobenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-10-5-4-9-14(15)18(23)21-12-6-11-16(21)17(22)20-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNNQGVHXVXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6026335.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6026354.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6026373.png)
![1-(diethylamino)-3-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6026378.png)
![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)
![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)